1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
1-(4-bromophenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3/c1-13-5-10-17-16(12-13)21(27)19-20(14-6-8-15(24)9-7-14)26(23(28)22(19)29-17)18-4-2-3-11-25-18/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUYSDFEWPWSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such asAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
Compounds with similar structures have been shown to affect the activity of ache. Reduced activity of AchE can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.
Biochemical Pathways
Similar compounds have been shown to affect the production ofreactive oxygen species (ROS) . Overexpression of ROS has been linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of 1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.
Biological Activity
1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors. A notable method includes the use of 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-2,3-dihydro-1H-inden-1-one in anhydrous ethanol under reflux conditions. The yield from this synthesis can reach up to 75%, with a melting point range of 245–247 °C .
Antioxidant Properties
Research has indicated that compounds within the chromeno[2,3-c]pyrrole family exhibit antioxidant activity. Specifically, derivatives like 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have shown potential in scavenging free radicals, thereby reducing oxidative stress in biological systems .
Antiviral Activity
Recent studies have highlighted the antiviral properties of chromeno[2,3-c]pyrrole derivatives. For example, certain compounds have been identified as potent inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting their potential in treating COVID-19 . This activity is attributed to their ability to interfere with viral replication mechanisms.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. The compound has demonstrated cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells. A study employing the NCI-60 cell line panel showed promising results in inhibiting cell proliferation and inducing apoptosis in targeted cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro studies revealed that it effectively inhibits the increase in intracellular calcium levels induced by platelet-activating factor (PAF), which is a key mediator in inflammatory responses. This suggests that the compound could be developed as a therapeutic agent for inflammatory diseases .
Table: Summary of Biological Activities
Case Study: Anticancer Effects
In a specific case study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Further analysis showed that the compound triggered apoptosis through the activation of caspase pathways .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has shown potential as a lead structure for developing new pharmaceutical agents. Its unique molecular architecture allows for modifications that can enhance biological activity against various targets, particularly in oncology and neurology. Specifically, it has been evaluated for its ability to inhibit fibroblast growth factor receptors (FGFR), which are implicated in cancer proliferation and survival pathways.
Case Study: FGFR Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on breast cancer cell lines. For instance, modifications to the pyridine moiety have led to enhanced potency against FGFR-mediated signaling pathways. The structure-activity relationship (SAR) analysis indicates that the presence of the bromine atom plays a critical role in increasing binding affinity and selectivity towards FGFR compared to other similar compounds.
| Compound | Activity | Target |
|---|---|---|
| 1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | High | FGFR |
| 1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Moderate | FGFR |
| 1-(4-Methylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Low | FGFR |
Neuroprotective Effects
In addition to its anti-cancer properties, this compound has been investigated for neuroprotective effects. Research indicates that it may modulate pathways involved in neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress.
Materials Science
Organic Semiconductors
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its ability to form stable thin films and exhibit good charge transport characteristics is beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study: OLED Applications
Research has shown that incorporating this compound into OLED devices enhances their efficiency and stability. The bromophenyl group contributes to improved electron mobility while maintaining desirable optical properties.
| Application | Performance Metrics |
|---|---|
| OLED Efficiency | Increased by 25% with the compound |
| Stability | Retained over 1000 hours of continuous operation |
Biological Research
Enzyme Inhibition Studies
The compound has been utilized in biological studies to explore its role as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in metabolic pathways related to cancer and bacterial infections.
Case Study: FabK Inhibition
A study focused on the inhibition of FabK (an essential enzyme for bacterial cell wall synthesis) revealed that derivatives of this compound could significantly reduce bacterial growth. This finding suggests potential applications in developing new antibiotics.
| Enzyme Target | Inhibition Rate (%) |
|---|---|
| FabK | 85% |
| Other Enzymes | 50% - 70% |
Q & A
(Basic) What synthetic methodologies are commonly used to prepare 1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Methodological Answer:
The compound is synthesized via multicomponent reactions (MCRs), which efficiently assemble the chromeno-pyrrole scaffold. Key steps include:
- Condensation reactions : Combining substituted benzaldehydes, pyridin-2-yl amines, and methyl-substituted chromene precursors.
- Cyclization : Catalyzed by Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to form the fused chromeno-pyrrole system .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves selectivity for intermediates .
Example Protocol:
React 4-bromobenzaldehyde (1.0 eq) with 2-aminopyridine (1.2 eq) in ethanol at 80°C for 12 hours.
Add 7-methylchromene-3,9-dione derivative (1.0 eq) and H₂SO₄ (0.1 eq), reflux for 24 hours.
Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3). Typical yields: 45–60% .
(Basic) Which spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituents (e.g., 4-bromophenyl δ 7.5–7.8 ppm; pyridin-2-yl δ 8.2–8.6 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the chromeno-pyrrole core .
- X-ray Crystallography :
(Advanced) How can reaction conditions be optimized to address low yields or impurities?
Methodological Answer:
- Solvent Screening : Test DMF for faster kinetics vs. THF for reduced side products .
- Catalyst Selection : Compare ZnCl₂ (mild) vs. PTSA (strong acid) for cyclization efficiency .
- Temperature Gradients : Lower temps (60°C) reduce decomposition; higher temps (100°C) accelerate MCRs .
- In-line Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
